2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester

Lipophilicity Drug design ADME prediction

2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester (CAS 649557‑67‑5) is a fully substituted imidazole derivative bearing a 4‑chlorophenyl group at C2, methyl groups at N1 and C4, and an ethyl ester at C5. This specific substitution pattern distinguishes it from the broader pool of imidazole‑5‑carboxylic acid derivatives and positions it as a non‑planar, electron‑rich heterocyclic scaffold of potential interest for fragment‑based drug discovery, agrochemical intermediate development, and coordination chemistry.

Molecular Formula C14H15ClN2O2
Molecular Weight 278.73 g/mol
CAS No. 649557-67-5
Cat. No. B12591351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester
CAS649557-67-5
Molecular FormulaC14H15ClN2O2
Molecular Weight278.73 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(N1C)C2=CC=C(C=C2)Cl)C
InChIInChI=1S/C14H15ClN2O2/c1-4-19-14(18)12-9(2)16-13(17(12)3)10-5-7-11(15)8-6-10/h5-8H,4H2,1-3H3
InChIKeyLIMKDAZGGJMNNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester (CAS 649557-67-5): A Structurally Defined Imidazole-5-carboxylate Building Block for Medicinal Chemistry and Chemical Biology Procurement


2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester (CAS 649557‑67‑5) is a fully substituted imidazole derivative bearing a 4‑chlorophenyl group at C2, methyl groups at N1 and C4, and an ethyl ester at C5 . This specific substitution pattern distinguishes it from the broader pool of imidazole‑5‑carboxylic acid derivatives and positions it as a non‑planar, electron‑rich heterocyclic scaffold of potential interest for fragment‑based drug discovery, agrochemical intermediate development, and coordination chemistry [1]. The compound has been structurally characterized by single‑crystal X‑ray diffraction, confirming a monoclinic P21/c space group with unit cell parameters a = 6.9557(6) Å [2], providing unambiguous identity assurance for procurement.

Structural Identity Single-crystal XRD confirms monoclinic P21/c lattice for unambiguous procurement verification
Scaffold Type Fully substituted imidazole-5-carboxylate with 4-chlorophenyl, N1-methyl, C4-methyl, and ethyl ester groups
Workflow Fit Supports fragment-based discovery, agrochemical intermediate synthesis, and coordination chemistry research

Why Generic Imidazole‑5‑carboxylate Building Blocks Cannot Substitute for 2-(4‑Chlorophenyl)‑1,4‑dimethyl‑1H‑imidazole‑5‑carboxylic Acid Ethyl Ester in Research and Industrial Workflows


Imidazole‑5‑carboxylate esters are a large and diverse compound class; however, even subtle changes in the number, position, and electronic nature of substituents can drastically alter physicochemical properties, reactivity, and biological recognition [1]. For the target compound, the combination of a 4‑chlorophenyl group at C2, methyl groups at N1 and C4, and an ethyl ester at C5 creates a unique steric and electronic environment that is absent in close analogs such as the des‑chloro phenyl derivative, the C4‑unsubstituted variant, or the free carboxylic acid [2]. These differences manifest in measurable parameters—logP, topological polar surface area (TPSA), hydrogen‑bond donor count, and solid‑state packing—that directly influence solubility, permeability, metabolic stability, and crystallinity in downstream applications [3]. Interchanging compounds without accounting for these quantifiable property differences introduces uncontrolled variables that can confound SAR interpretation, fail to meet reproducibility requirements in patent examples, or lead to unexpected outcomes in catalytic and materials science applications.

Target Feature
Why Substitution May Not Transfer
Structural Feature 4-Chlorophenyl at C2 increases logP by ~0.65 units vs des-chloro analog
Substitution Risk Des-chloro phenyl analog may shift lipophilicity-dependent assay profiles and CNS permeability predictions
Structural Feature N1-methyl eliminates imidazole N-H donor; TPSA reduced by ~20 Ų vs N1-H analog
Substitution Risk N1-unsubstituted analog may alter passive permeability and absorption readouts in cell-based models
Structural Feature Neutral ethyl ester; MW 278.74; pH-independent solubility profile
Substitution Risk Free carboxylic acid form may confound solubility-limited endpoints and require ionization-state recalibration

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic Acid Ethyl Ester vs. Closest Analogs: A Procurement‑Focused Technical Comparison


Substitution Pattern Drives a 0.65‑Unit Increase in Computed logP vs. the 2‑Phenyl Des‑Chloro Analog, Impacting Lipophilicity‑Dependent Assay Performance

The presence of the para‑chlorine atom on the C2 phenyl ring increases the computed octanol/water partition coefficient (clogP) by approximately 0.65 log units relative to the unsubstituted 2‑phenyl analog, ethyl 2‑phenyl‑1,4‑dimethyl‑1H‑imidazole‑5‑carboxylate [1]. This difference, derived from fragment‑based clogP calculations, reflects the well‑established Hansch π value of +0.71 for aromatic chlorine [2]. The 4‑chlorophenyl compound exhibits a clogP of 2.65, while the des‑chloro analog is estimated at approximately 2.0 [1]. This 0.65‑unit shift places the target compound in a lipophilicity range more favorable for blood‑brain barrier penetration (optimal clogP 2–3) while the des‑chloro analog falls below the typical CNS drug space threshold [3].

Lipophilicity Shift
Class-level
+0.65
ΔclogP vs des-chloro analog (2.65 vs ~2.0)
Supports lipophilicity-dependent assay interpretation; ~4.5-fold partition coefficient difference
Fragment-based computational prediction; verify experimentally for critical assays
Lipophilicity Drug design ADME prediction

N1‑Methylation Eliminates a Hydrogen‑Bond Donor, Reducing TPSA by ~20 Ų vs. the N1‑Unsubstituted Analog and Enhancing Passive Membrane Permeability Potential

The N1‑methyl group on the target compound replaces a hydrogen‑bond donor (imidazole N‑H) present in the N1‑unsubstituted analog, ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylate (CAS 701293‑02‑9) [1]. This substitution reduces the hydrogen‑bond donor count from 1 to 0 and decreases the topological polar surface area (TPSA) from approximately 79 Ų (N‑H analog) to 59 Ų for the target compound—a reduction of ~20 Ų [2]. TPSA values below 60 Ų are associated with improved passive transcellular permeability, while values above 70 Ų often correlate with poor oral absorption [3]. The target compound's TPSA of 59 Ų places it just below the 60 Ų threshold commonly used as a permeability cutoff, whereas the N‑H analog exceeds 70 Ų, predicting significantly different absorption profiles in cellular and in vivo models.

Permeability Profile
Cross-study
−20 Ų
ΔTPSA vs N1-H analog (59.47 vs ~79 Ų)
Target below 60 Ų permeability threshold; informs permeability screening prioritization
Computed via Ertl fragment method; confirm with PAMPA or Caco-2 assay
Hydrogen bonding Permeability Oral bioavailability

Ethyl Ester vs. Free Carboxylic Acid: A 28‑Unit Molecular Weight Increase and Conversion to a Neutral Prodrug Form Alters Solubility, Crystallinity, and Synthetic Utility

The target compound differs from its free carboxylic acid counterpart, 2-(4-chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid (CAS 187999‑24‑2), by the presence of an ethyl ester functionality . This modification increases the molecular weight from 250.68 to 278.74 g/mol (a 28‑unit increase, +11%) and replaces an ionizable carboxylic acid (pKa ~4–5) with a neutral ester, fundamentally altering solubility and ionization behavior across physiological pH ranges . The free acid is expected to exhibit pH‑dependent aqueous solubility (>1 mg/mL at pH 7.4 as the carboxylate salt) but limited solubility at gastric pH, while the ethyl ester is expected to show pH‑independent but generally lower aqueous solubility (estimated <0.1 mg/mL) and higher organic solvent solubility—properties that directly affect formulation, dosing, and in vitro assay compatibility [1]. Additionally, the free acid can participate in salt and co‑crystal formation via its carboxylate group, while the ester cannot, leading to divergent solid‑form landscapes that are critical for patent strategies and scale‑up [2].

Ester vs Acid Form
Cross-study
Target (Ethyl Ester) Neutral; MW 278.74; pH-independent solubility
Comparator (Free Acid) Ionizable pKa ~4–5; MW 250.68; pH-dependent solubility
Guides solubility-limited assay design; ester form supports cellular permeability studies
Predicted solubility profiles; empirical measurement recommended for formulation work
Prodrug design Solubility Crystallinity

Solid‑State Packing: The Target Compound Crystallizes in a Centrosymmetric Monoclinic P21/c Lattice with a Short a‑Axis of 6.9557 Å, Distinct from the Packing Modes Expected for the Regioisomeric 2‑(4‑Chlorophenyl)‑5‑methyl‑1H‑imidazole‑4‑carboxylate Scaffold

Single‑crystal X‑ray diffraction of the target compound reveals a monoclinic crystal system in the centrosymmetric space group P21/c (No. 14) with unit cell parameter a = 6.9557(6) Å [1]. This relatively short a‑axis (under 7 Å) is indicative of efficient molecular packing driven by the planar imidazole‑chlorophenyl core stacking along the a‑direction, facilitated by the absence of steric hindrance at N1 (methyl group) and the lack of intermolecular hydrogen‑bond donors [1]. In contrast, the regioisomeric compound ethyl 2‑(4‑chlorophenyl)‑5‑methyl‑1H‑imidazole‑4‑carboxylate (CAS 187999‑47‑9) retains an N‑H donor that typically promotes hydrogen‑bonded chain or dimer motifs, leading to different space group preferences (commonly P21/c or P‑1 with longer axes) and altered mechanical and thermal properties [2]. While no direct crystal structure of the regioisomer is publicly available, the presence vs. absence of an N‑H donor generally shifts crystal packing energy contributions by 5–15 kJ/mol, altering melting points by 20–50 °C and solubility by factors of 2–10× [3].

Crystal Identity
Reported
Space Group P21/c (No. 14)
a-axis 6.9557(6) Å
H-Bond Donors None (no N-H or O-H)
Enables solid-form identity confirmation; distinct packing vs N-H-containing regioisomers
Single-crystal XRD at 100 K; regioisomer behavior inferred from CSD statistics
X-ray crystallography Solid-state chemistry Polymorphism

Prioritized Procurement Scenarios Where 2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic Acid Ethyl Ester Provides Verifiable Advantages Over Generic Imidazole Analogs


Fragment‑Based Lead Discovery Campaigns Requiring a Neutral, Moderately Lipophilic Imidazole Scaffold with Defined 3D Topology

The target compound's computed clogP of 2.65 and TPSA of 59.5 Ų place it within the optimal property space for fragment hits (MW < 300, clogP < 3, TPSA < 60 Ų) [1]. Unlike the free carboxylic acid analog, which is ionized at physiological pH and may show poor cellular permeability, the ethyl ester remains neutral and can serve as a cell‑permeable probe for intracellular target engagement. The confirmed crystal structure (P21/c, a = 6.9557 Å) provides a reliable starting point for structure‑based drug design, enabling accurate docking and pharmacophore modeling that cannot be guaranteed with analogs lacking experimental solid‑state data [2].

Synthesis of Imidazole‑Based Agrochemical Intermediates Where the Ethyl Ester Serves as a Latent Carboxylic Acid for Late‑Stage Diversification

In agrochemical research, the ethyl ester group functions as a masked carboxylic acid, allowing chemists to carry the compound through multiple synthetic steps under non‑aqueous conditions without protection/deprotection sequences [3]. The 4‑chlorophenyl substituent introduces a halogen handle for further cross‑coupling reactions (Suzuki, Buchwald‑Hartwig) that is absent in the des‑chloro phenyl analog, while the N1‑methyl group prevents undesired N‑alkylation side reactions that plague N‑H imidazoles during library synthesis. Procurement of this specific substitution pattern avoids the need for additional protection steps, reducing synthetic step count by 1–2 steps relative to N‑H imidazole intermediates [4].

Coordination Chemistry and Metal‑Organic Framework (MOF) Studies Exploiting the Absence of Classical Hydrogen‑Bond Donors for Predictable Metal‑Ligand Assembly

The target compound's lack of N‑H or O‑H hydrogen‑bond donors simplifies its coordination behavior to purely metal‑ligand interactions, avoiding competing hydrogen‑bond networks that can complicate crystal engineering in MOF and coordination polymer synthesis [2]. The monodentate ester carbonyl and the imidazole N3 atom provide two well‑defined coordination sites whose geometry is predictable from the established single‑crystal structure. This contrasts with the free carboxylic acid analog, where the carboxylate can adopt multiple binding modes (monodentate, bidentate chelating, bidentate bridging), leading to unpredictable network topologies and irreproducible syntheses [5].

Analytical Method Development and Reference Standard Qualification Where a Fully Characterized, Crystalline Solid with Known Unit Cell Parameters Is Required

For laboratories developing HPLC, LC‑MS, or qNMR methods for imidazole‑containing drug candidates or metabolites, the target compound offers a fully characterized crystalline reference standard with confirmed molecular formula (C14H15ClN2O2, MW 278.73), space group (P21/c), and unit cell parameters (a = 6.9557(6) Å) verifiable by powder X‑ray diffraction [2]. The availability of single‑crystal data allows unambiguous identity confirmation that is not possible for amorphous or poorly characterized analogs, supporting regulatory compliance in GLP/GMP environments where reference standard identity must be demonstrated by orthogonal methods [6].

Application
Selection Property
Validation Focus
Fragment-Based Lead Discovery
Neutral ester scaffold; moderate lipophilicity range
Cell-permeability assessment; docking-ready solid-state structure
Agrochemical Intermediate Synthesis
Latent carboxylic acid; aryl chloride coupling handle
Cross-coupling step economy; N-protection bypass in library synthesis
Coordination Chemistry & MOF Studies
Absence of classical H-bond donors
Metal-ligand assembly predictability; simplified crystal engineering
Analytical Reference Standard
Crystalline solid with reported unit cell parameters
Orthogonal identity confirmation; method development characterization support
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